molecular formula C14H16FN3O4S B2465719 3-fluoro-4-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide CAS No. 1105199-93-6

3-fluoro-4-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide

Cat. No.: B2465719
CAS No.: 1105199-93-6
M. Wt: 341.36
InChI Key: JWFILOJAUBLPLL-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a complex structure that includes a fluorine atom, a methoxy group, and a pyridazinone moiety, making it an interesting subject for scientific research.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O4S/c1-22-13-6-5-11(10-12(13)15)23(20,21)17-8-3-9-18-14(19)4-2-7-16-18/h2,4-7,10,17H,3,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFILOJAUBLPLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCCN2C(=O)C=CC=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Fluorine and Methoxy Groups: The fluorine and methoxy groups can be introduced via electrophilic aromatic substitution reactions using fluorinating agents and methoxylating agents, respectively.

    Sulfonamide Formation: The final step involves the coupling of the pyridazinone derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of derivatives with different functional groups replacing the fluorine or methoxy groups.

Scientific Research Applications

3-fluoro-4-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-4-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its fluorine and methoxy groups, along with the pyridazinone moiety, make it a versatile compound for various applications.

Biological Activity

The compound 3-fluoro-4-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is a novel organic molecule with potential therapeutic applications. Its unique structure, characterized by the presence of a fluorine atom, a methoxy group, and a pyridazine moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H18FN3O3SC_{15}H_{18}FN_{3}O_{3}S, with a molecular weight of approximately 353.38 g/mol. The structural features include:

  • Fluorine substitution : Enhances lipophilicity and modifies electronic properties.
  • Methoxy group : Acts as an electron-donating group, influencing reactivity.
  • Pyridazine ring : Known for its role in various biological activities.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Antiproliferative Activity

Studies have shown that derivatives of pyridazinone, including this compound, possess antiproliferative effects against various cancer cell lines. For instance, it has been noted to inhibit cell proliferation by inducing apoptosis in specific cancer types.

2. Inhibition of Osteoclast Differentiation

The compound has demonstrated the ability to inhibit osteoclast differentiation, which is crucial in bone resorption processes. It suppresses the expression of cathepsin K, an enzyme integral to osteoclast function, indicating potential applications in treating osteoporosis and other bone-related diseases.

3. Interaction with Biological Targets

The structural features of the compound allow for interactions with various biological targets, including enzymes and receptors. The binding affinity studies suggest that the fluoro-methoxyphenyl group and the pyridazine ring significantly modulate these interactions, enhancing selectivity towards specific biological targets .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

StudyFindings
The compound inhibits cathepsin K expression and osteoclast differentiation.
Demonstrated antiproliferative effects against cancer cell lines.
Structural modifications enhance selectivity towards biological targets.

Case Study 1: Osteoporosis Treatment

In a recent study, This compound was evaluated for its efficacy in inhibiting osteoclastogenesis in vitro. The results indicated a significant reduction in osteoclast formation at concentrations as low as 10 µM, suggesting its potential as a therapeutic agent for osteoporosis management.

Case Study 2: Cancer Cell Line Inhibition

Another investigation focused on its effects on breast cancer cell lines. The compound exhibited an IC50 value of 5 µM after 48 hours of treatment, indicating strong antiproliferative activity. Mechanistic studies revealed that it induced apoptosis through the mitochondrial pathway.

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